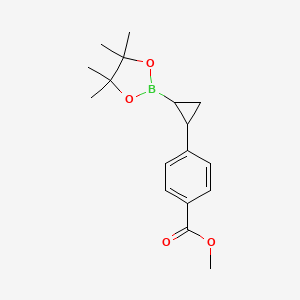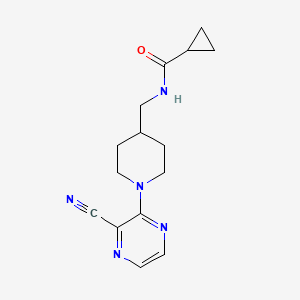![molecular formula C15H20N2O3 B2513666 N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide CAS No. 2248713-69-9](/img/structure/B2513666.png)
N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide, also known as EEPA, is a synthetic compound that is used in scientific research to study its mechanism of action and biochemical and physiological effects. EEPA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body.
Mecanismo De Acción
N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide inhibits the enzyme FAAH, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide increases the levels of endocannabinoids in the body, which bind to cannabinoid receptors and produce their physiological effects. The mechanism of action of N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide is well understood and has been extensively studied in scientific research.
Efectos Bioquímicos Y Fisiológicos
N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects in scientific research. As an inhibitor of FAAH, N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide increases the levels of endocannabinoids in the body, which have been shown to have anti-inflammatory, analgesic, and anxiolytic effects. N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide has also been shown to have potential therapeutic applications in the treatment of pain, anxiety, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide has several advantages for lab experiments, including its high potency and selectivity as an inhibitor of FAAH. However, N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide also has some limitations, including its low solubility in water and its potential for off-target effects. These limitations can be addressed through the use of appropriate solvents and controls in lab experiments.
Direcciones Futuras
There are several future directions for research on N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide, including the development of more potent and selective inhibitors of FAAH, the investigation of the therapeutic potential of N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide in animal models of pain, anxiety, and inflammation, and the exploration of the role of endocannabinoids in the development and progression of various diseases. Additionally, the potential for off-target effects of N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide should be further investigated to ensure its safety and efficacy for therapeutic use.
Conclusion:
N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide is a synthetic compound that has been extensively studied in scientific research for its potential therapeutic applications. As an inhibitor of FAAH, N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide increases the levels of endocannabinoids in the body, which have been shown to have anti-inflammatory, analgesic, and anxiolytic effects. N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide has several advantages for lab experiments, including its high potency and selectivity as an inhibitor of FAAH, but also has some limitations, including its low solubility in water and potential for off-target effects. Future research on N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide should focus on the development of more potent and selective inhibitors of FAAH, investigation of its therapeutic potential in animal models of pain, anxiety, and inflammation, and exploration of the role of endocannabinoids in disease development and progression.
Métodos De Síntesis
The synthesis of N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide involves a multi-step process, which includes the reaction of 4-ethylphenethylamine with 2-bromoacetyl propionyl chloride to form the intermediate 2-[2-(4-ethylphenyl)ethylamino]-1-(2-bromoacetyl)prop-2-en-1-one. This intermediate is then reacted with hydroxylamine hydrochloride to form the final product, N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide. The synthesis of N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide has been extensively studied in scientific research for its potential therapeutic applications. As an inhibitor of FAAH, N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide increases the levels of endocannabinoids in the body, which are known to have anti-inflammatory, analgesic, and anxiolytic effects. N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide has been shown to have potential therapeutic applications in the treatment of pain, anxiety, and inflammation.
Propiedades
IUPAC Name |
N-[2-[2-(4-ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-3-11-5-7-12(8-6-11)9-10-16-14(19)15(20)17-13(18)4-2/h4-8,15,20H,2-3,9-10H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZXYGOXCVGSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCNC(=O)C(NC(=O)C=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2-(4-ethylphenyl)ethyl]carbamoyl}(hydroxy)methyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

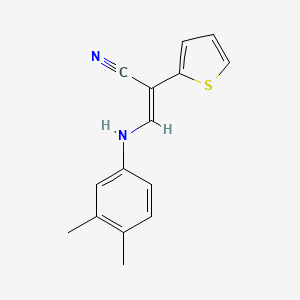
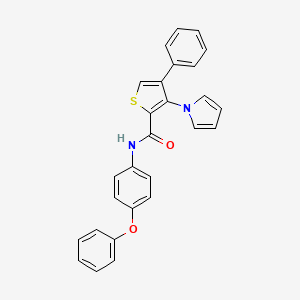
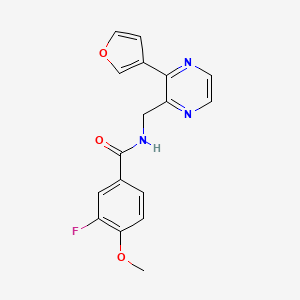
![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2513590.png)
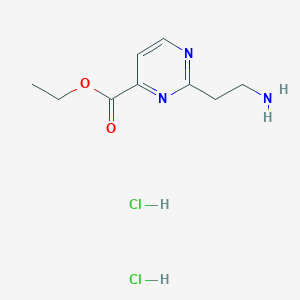
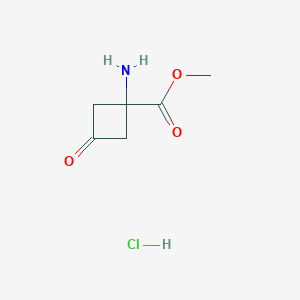
![Ethyl 4-((3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate](/img/structure/B2513594.png)
![2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2513596.png)
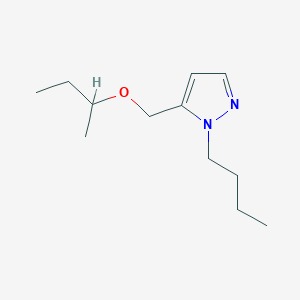
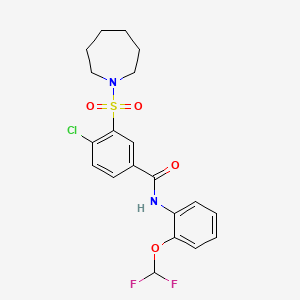
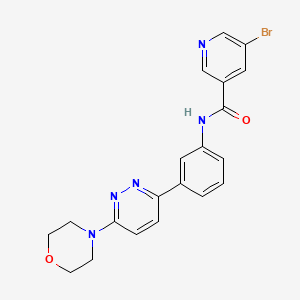
![3-(3-methoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2513601.png)
